
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring followed by its attachment to the quinoline structure. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Common Reagents and Conditions
The reactions typically require controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation. Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound shares the imidazole ring but lacks the quinoline structure, making it less versatile in applications.
4-(1H-Imidazol-1-yl)aniline: Similar in structure but with an aniline group instead of the quinoline moiety, leading to different chemical properties and applications.
Uniqueness
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[8-hydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-10(20)17-14-7-11(8-19-6-5-16-9-19)12-3-2-4-13(21)15(12)18-14/h2-7,9,21H,8H2,1H3,(H,17,18,20) |
InChI Key |
IZQWAALUGBLUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


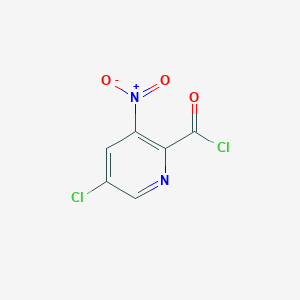
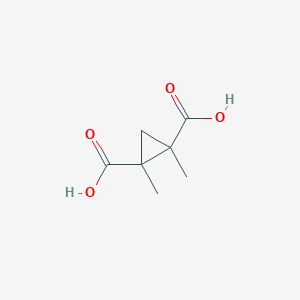

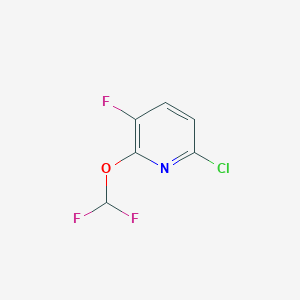
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)


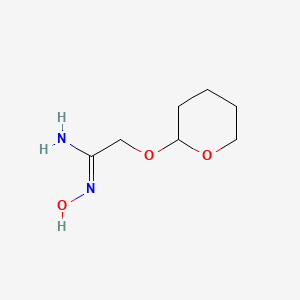
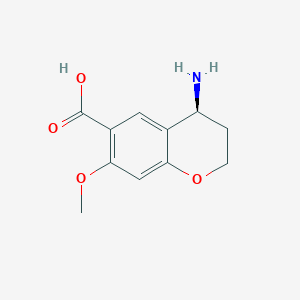
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
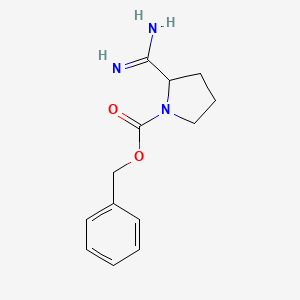
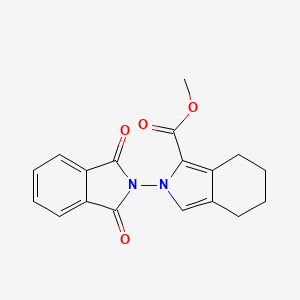
![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)

